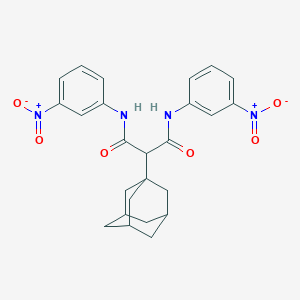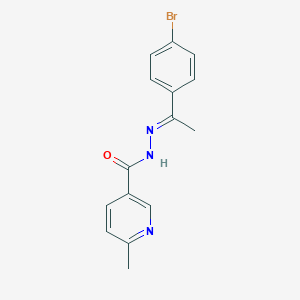
2-(1-adamantyl)-N~1~,N~3~-bis{3-nitrophenyl}malonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-adamantyl)-N~1~,N~3~-bis{3-nitrophenyl}malonamide, also known as ADNTBMA, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This compound belongs to the family of malonamide derivatives and has been found to exhibit interesting biochemical and physiological effects. In
科学的研究の応用
2-(1-adamantyl)-N~1~,N~3~-bis{3-nitrophenyl}malonamide has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit antimicrobial activity against a wide range of bacteria and fungi. Additionally, it has been found to exhibit anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Moreover, this compound has been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells.
作用機序
The exact mechanism of action of 2-(1-adamantyl)-N~1~,N~3~-bis{3-nitrophenyl}malonamide is not fully understood. However, it has been proposed that it acts by inhibiting the activity of enzymes involved in the biosynthesis of important cellular components such as nucleic acids and proteins. This leads to the disruption of cellular processes and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been found to exhibit interesting biochemical and physiological effects. It has been found to inhibit the growth of a wide range of bacteria and fungi, including multidrug-resistant strains. Additionally, it has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Moreover, this compound has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
実験室実験の利点と制限
One of the main advantages of using 2-(1-adamantyl)-N~1~,N~3~-bis{3-nitrophenyl}malonamide in lab experiments is its broad-spectrum antimicrobial activity. This makes it a useful compound for studying the mechanisms of action of antimicrobial agents. Additionally, its anti-inflammatory and anticancer properties make it a useful compound for studying the mechanisms of inflammatory diseases and cancer. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
将来の方向性
There are several future directions for research on 2-(1-adamantyl)-N~1~,N~3~-bis{3-nitrophenyl}malonamide. One potential direction is the development of more efficient synthesis methods that can produce larger quantities of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Moreover, the potential use of this compound in combination with other antimicrobial, anti-inflammatory, or anticancer agents should be explored to determine if it can enhance their efficacy. Finally, the potential toxicity of this compound should be further studied to determine its safety for use in humans.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in various scientific fields. Its broad-spectrum antimicrobial activity, anti-inflammatory properties, and anticancer effects make it a useful compound for studying the mechanisms of action of antimicrobial agents, inflammatory diseases, and cancer. However, further studies are needed to fully understand its mechanism of action, potential toxicity, and potential applications in the treatment of various diseases.
合成法
2-(1-adamantyl)-N~1~,N~3~-bis{3-nitrophenyl}malonamide can be synthesized using a three-step process. The first step involves the reaction of 1-adamantylamine with 3-nitrobenzoyl chloride to form 2-(1-adamantyl)-N-(3-nitrobenzoyl)adamantane-1-carboxamide. The second step involves the reaction of this intermediate product with malonic acid in the presence of triethylamine to form 2-(1-adamantyl)-N-(3-nitrobenzoyl)malonamide. The final step involves the reduction of the nitro group using palladium on carbon to obtain the desired product, this compound.
特性
分子式 |
C25H26N4O6 |
|---|---|
分子量 |
478.5 g/mol |
IUPAC名 |
2-(1-adamantyl)-N,N//'-bis(3-nitrophenyl)propanediamide |
InChI |
InChI=1S/C25H26N4O6/c30-23(26-18-3-1-5-20(10-18)28(32)33)22(24(31)27-19-4-2-6-21(11-19)29(34)35)25-12-15-7-16(13-25)9-17(8-15)14-25/h1-6,10-11,15-17,22H,7-9,12-14H2,(H,26,30)(H,27,31) |
InChIキー |
JIPDNWMDCJXFOI-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C(C(=O)NC4=CC(=CC=C4)[N+](=O)[O-])C(=O)NC5=CC(=CC=C5)[N+](=O)[O-] |
正規SMILES |
C1C2CC3CC1CC(C2)(C3)C(C(=O)NC4=CC(=CC=C4)[N+](=O)[O-])C(=O)NC5=CC(=CC=C5)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N'-[1-(4-bromophenyl)ethylidene]-1-adamantanecarbohydrazide](/img/structure/B274175.png)
![(4Z)-2-methoxy-4-[[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B274183.png)


![N-[(4-chlorophenyl)(dimethylamino)methylene]-4-methylbenzenesulfonamide](/img/structure/B274189.png)




![4-chloro-N-{6-[(4-chlorobenzoyl)amino]-1,3-benzothiazol-2-yl}benzenecarboximidic acid](/img/structure/B274202.png)


